Pinacol

Vue d'ensemble

Description

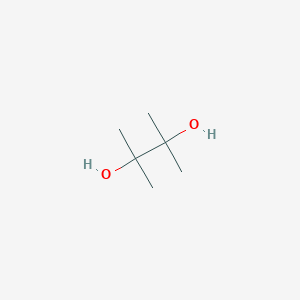

Pinacol (2,3-dimethyl-2,3-butanediol) is a vicinal diol with the molecular formula C₆H₁₄O₂. It is a white crystalline solid (melting point: 38–40°C) known for its role in organic reactions such as the this compound rearrangement and this compound coupling. The rearrangement, catalyzed by acids or mesoporous materials like sulfonic acid-functionalized MCM-SO₃H, converts this compound into pinacolone (3,3-dimethyl-2-butanone) with high efficiency (100% conversion, 90% selectivity under optimized conditions) . In coupling reactions, this compound undergoes reductive dimerization of carbonyl compounds, though traditional methods often rely on toxic metal catalysts (e.g., Zn, Mg) or organic solvents, prompting research into greener alternatives .

Méthodes De Préparation

Reductive Coupling of Carbonyl Compounds

Traditional Metal-Mediated Reductive Coupling

The reductive coupling of aldehydes or ketones represents the oldest and most extensively studied method for pinacol synthesis. This reaction typically employs metals such as magnesium, aluminum, or zinc as reductants, facilitating single-electron transfer (SET) to carbonyl groups. For example, acetone undergoes coupling in the presence of magnesium amalgam to form this compound .

Reaction Mechanism :

The process initiates with the reduction of carbonyl carbons to ketyl radicals, which dimerize to form a 1,2-diol. The SET mechanism dominates in metal-mediated systems, where the metal serves as both electron donor and proton scavenger .

Limitations and Challenges :

-

Low Yields : Traditional acetone-based methods often yield below 50% due to competing side reactions, such as over-reduction or polymerization .

-

Environmental Concerns : Heavy metal waste (e.g., Mg, Zn) necessitates costly disposal and raises sustainability issues .

-

Safety Risks : Exothermic reactions require stringent temperature control to prevent explosions, complicating industrial scaling .

Table 1: Comparative Analysis of Metal-Mediated Reductive Coupling

| Reactant | Metal Reductant | Temperature (°C) | Yield (%) | By-Products |

|---|---|---|---|---|

| Acetone | Mg/Hg | 25–40 | 45–50 | Polymeric residues |

| Benzaldehyde | Zn | 60–80 | 30–40 | Benzyl alcohol derivatives |

Hydroxylation of Olefins

Catalytic Hydroxylation with Hydrogen Peroxide

A widely adopted industrial method involves the hydroxylation of 2,3-dimethylbutene using hydrogen peroxide (H₂O₂) in the presence of formic acid. This approach, detailed in patents , bypasses metal use and achieves higher yields through a two-step esterification-hydrolysis sequence.

Reaction Mechanism :

-

Esterification : Formic acid reacts with H₂O₂ to form performic acid, which hydroxylates the olefin to yield a monoformate ester intermediate .

-

Hydrolysis : The ester undergoes alkaline hydrolysis to release this compound, with unreacted olefin recycled for subsequent batches .

Industrial Optimization :

-

Temperature Control : Maintaining 50–70°C ensures optimal reaction rates while minimizing H₂O₂ decomposition .

-

Feedstock Purity : Using ≥79% 2,3-dimethyl-2-butene reduces side products like 2,3-dimethyl-1,2-butanediol, which complicate distillation .

Table 2: Hydroxylation Process Parameters and Outcomes

| Olefin Purity (%) | H₂O₂ Concentration (%) | Formic Acid (mol eq.) | Yield (%) | Key By-Product |

|---|---|---|---|---|

| 79 | 30 | 2.5 | 43 | 2,3-Dimethyl-1,2-butanediol |

| 95 | 50 | 3.0 | 90* | Trace olefin residues |

| *After recycling unreacted olefin . |

Light-Enabled Metal-Free Synthesis

Photochemical this compound Coupling with Hydrazine

A groundbreaking advancement reported in utilizes visible light and hydrazine (N₂H₄) to drive this compound coupling without metals. This method employs aromatic ketones, which undergo hydrogen-atom transfer (HAT) upon photoexcitation, followed by radical dimerization.

Mechanistic Insights :

-

Photoexcitation : Ketones absorb light to form triplet excited states, abstracting hydrogen atoms from N₂H₄ to generate ketyl radicals .

-

Dimerization : Radical pairing yields the 1,2-diol, with nitrogen (N₂) and hydrogen (H₂) as sole by-products .

Advantages :

-

Sustainability : Eliminates metal waste and utilizes traceless reagents .

-

Functional Group Tolerance : Compatible with electron-rich and electron-deficient aryl ketones (e.g., 4-methoxyacetophenone, 4-nitroacetophenone) .

Table 3: Substrate Scope in Photochemical this compound Coupling

| Substrate | Light Source | Time (h) | Yield (%) |

|---|---|---|---|

| Acetophenone | 450 nm LED | 12 | 82 |

| 4-Chloroacetophenone | 450 nm LED | 10 | 78 |

| 4-Methoxyacetophenone | 450 nm LED | 14 | 85 |

Alternative and Emerging Methods

Dehydration of 2,3-Dimethylbutanol

Though less common, this compound can be synthesized via acid-catalyzed dehydration of 2,3-dimethylbutanol. This method is limited by the scarcity of the starting alcohol and competing elimination pathways .

Enzymatic Approaches

Preliminary studies suggest that engineered oxidoreductases could catalyze diol formation from ketones under mild conditions. However, scalability and enzyme stability remain unresolved challenges .

Analyse Des Réactions Chimiques

Types of Reactions: Pinacol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form pinacolone, a ketone, through the this compound rearrangement reaction.

Reduction: this compound can be reduced to form various alcohols.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong acids such as sulfuric acid are commonly used to catalyze the this compound rearrangement, converting this compound to pinacolone.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce this compound to simpler alcohols.

Substitution: Halogenating agents can be used to replace hydroxyl groups with halogens.

Major Products:

Pinacolone: Formed through the this compound rearrangement.

Various Alcohols: Formed through reduction reactions.

Halogenated Compounds: Formed through substitution reactions .

Applications De Recherche Scientifique

Pinacol Rearrangement

The this compound rearrangement is a key transformation where this compound undergoes acid-catalyzed rearrangement to yield pinacolone. This reaction is critical for synthesizing ketones and has several applications:

- Synthesis of β-Functionalized Ketones : The semithis compound rearrangement allows for efficient synthesis of β-functionalized ketones, which are valuable intermediates in pharmaceuticals and agrochemicals .

- Formation of Quaternary Carbon Centers : The rearrangement provides a reliable method for constructing quaternary carbon centers that are often challenging to create through traditional methods .

Total Synthesis of Natural Products

This compound derivatives have been employed in the total synthesis of various natural products. Notable examples include:

| Natural Product | Synthesis Method | Reference |

|---|---|---|

| Taxol | Mukaiyama coupling | |

| Geiparvarin | This compound-type rearrangement | |

| Jatrophone | Total synthesis involving this compound derivatives |

These applications highlight the importance of this compound in constructing complex molecular architectures found in nature.

Material Science Applications

This compound and its derivatives have also found applications beyond organic synthesis:

Polymer Chemistry

This compound-based compounds are utilized in the production of polymers. For instance, bis(this compound)diboron is used as a reagent for synthesizing functionalized polymers through cross-coupling reactions . This application is significant for developing materials with tailored properties for specific applications.

Catalysis

Recent studies have explored the use of this compound derivatives in catalysis. For example, this compound esters have been employed in copper-catalyzed trifluoromethylation reactions, demonstrating their utility in synthesizing fluorinated compounds . Such transformations are essential for developing pharmaceuticals with improved bioactivity.

Semithis compound Rearrangement in Natural Product Synthesis

A detailed study published in 2021 reviewed the advancements in semithis compound rearrangement methodologies. This research highlighted novel electrophiles and catalytic systems that enhance the efficiency and selectivity of the rearrangement process . The findings indicate that these methodologies can significantly impact the synthesis of complex natural products.

This compound Coupling Reactions

The this compound coupling reaction has been extensively studied for its ability to form large cyclic structures. A comprehensive review noted its effectiveness in total syntheses and highlighted various strategies that utilize this reaction to construct intricate molecular frameworks .

Mécanisme D'action

The mechanism of the pinacol rearrangement involves the acid-catalyzed dehydration of this compound to form a carbocation intermediate. This intermediate undergoes a 1,2-alkyl shift, resulting in the formation of pinacolone. The reaction is driven by the stability of the carbocation and the formation of a more stable carbonyl compound .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2,3-Butanediol

Structural Similarity : Both pinacol and 2,3-butanediol are vicinal diols. However, 2,3-butanediol lacks the methyl substituents present in this compound.

Reactivity :

- Rearrangement: Unlike this compound, 2,3-butanediol rearranges to form 2-butanone under acidic conditions, but with lower selectivity (70–80%) due to competing dehydration pathways .

- Coupling : While this compound coupling is intermolecular, 2,3-butanediol’s simpler structure limits its utility in forming complex dimeric products.

Applications: 2,3-Butanediol is primarily used in biotechnological applications (e.g., biofuel production), whereas this compound’s methyl groups enhance steric stabilization in synthetic intermediates .

Hydrobenzoin (1,2-Diphenyl-1,2-ethanediol)

Structural Similarity : Hydrobenzoin is a vicinal diol with aromatic substituents, synthesized via this compound coupling of benzaldehyde.

Reactivity :

- Rearrangement : Hydrobenzoin undergoes acid-catalyzed rearrangement to benzil (diketone), but the reaction requires harsher conditions (higher temperatures, concentrated acids) compared to this compound’s rearrangement .

- Coupling : Hydrobenzoin itself is a product of this compound coupling, demonstrating the reaction’s versatility in forming diaryl-substituted diols.

Applications : Hydrobenzoin is a precursor to chiral ligands in asymmetric catalysis, whereas this compound derivatives are more common in industrial ketone synthesis .

Comparison with Functionally Similar Compounds

Ethylene Glycol (1,2-Ethanediol)

Functional Similarity : Ethylene glycol is a simple vicinal diol used in cross-coupling and esterification reactions.

Reactivity :

- Acid-Catalyzed Reactions : Ethylene glycol undergoes dehydration to form cyclic ethers (e.g., 1,4-dioxane), unlike this compound’s ketone-forming rearrangement .

- Solvent Use : Ethylene glycol serves as a polar solvent in this compound coupling reactions, improving yields in water-mediated protocols .

Applications : Ethylene glycol’s low cost and high polarity make it a preferred solvent, while this compound’s reactivity is specialized for carbonyl chemistry.

1,2-Cyclohexanediol

Functional Similarity : This cyclic diol shares this compound’s ability to undergo acid-catalyzed rearrangements.

Reactivity :

- Rearrangement: 1,2-Cyclohexanediol forms cyclohexanone derivatives, but the reaction is slower (60–70% conversion) due to ring strain and steric hindrance .

- Catalyst Compatibility : Mesoporous catalysts like MCM-SO₃H show lower efficiency with cyclic diols compared to this compound, highlighting this compound’s superior substrate adaptability .

Data Tables

Table 1: Physical and Reaction Properties of this compound and Similar Compounds

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Key Reaction (Catalyst) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| This compound | C₆H₁₄O₂ | 38–40 | 225 | Rearrangement (MCM-SO₃H) | 100 | 90 |

| 2,3-Butanediol | C₄H₁₀O₂ | 23–25 | 183 | Rearrangement (H₂SO₄) | 85 | 75 |

| Hydrobenzoin | C₁₄H₁₄O₂ | 135–137 | 360 | Rearrangement (HCl) | 90 | 80 |

| Ethylene Glycol | C₂H₆O₂ | -13 | 197 | Dehydration (H₃PO₄) | 95 | N/A |

Table 2: Environmental and Catalytic Performance

Key Research Findings

- Catalyst Innovation: Sulfonic acid-functionalized MCM-SO₃H achieves near-quantitative this compound rearrangement at 383 K, outperforming AlPO₄ and SiO₂ in gas-phase reactions .

- Solvent Effects : Medium-polarity solvents (e.g., dichloromethane) optimize this compound rearrangement, whereas polar solvents (e.g., water) enhance coupling efficiency .

- Environmental Impact : Water-mediated this compound coupling reduces reliance on toxic solvents, though challenges remain in catalyst recyclability .

Activité Biologique

Pinacol, a vicinal diol (1,2-diol), is a compound known for its unique chemical properties and biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and recent research findings.

This compound has the molecular formula and is characterized by its pleasant odor. The compound undergoes a well-known rearrangement reaction, known as the This compound rearrangement , under acidic conditions. This rearrangement involves the conversion of this compound into ketones through the formation of carbocations, which can lead to various products depending on the substituents involved.

Mechanism Overview:

- Protonation: One hydroxyl group of this compound is protonated by an acid.

- Water Loss: The protonated hydroxyl group leaves as water, forming a carbocation.

- Rearrangement: A neighboring alkyl group migrates to the positively charged carbon, stabilizing the carbocation and resulting in a ketone.

This mechanism not only highlights this compound's reactivity but also suggests potential pathways for developing biologically active compounds based on its structure.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity . One notable application is in the synthesis of pinacolylboronate compounds, which have been shown to modulate key signaling pathways involved in cancer progression, particularly the TGF-beta signaling pathway.

- Case Study: A study synthesized pinacolylboronate-containing stilbene derivatives that were evaluated for their ability to inhibit tubulin polymerization and exhibit cytotoxic effects on various cancer cell lines. These compounds demonstrated promising results in modulating TGF-beta signaling, suggesting their potential as anticancer agents .

Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial properties . Boronic acids, including those derived from this compound, have shown effectiveness against various bacterial strains due to their ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

- Research Findings: A review highlighted that certain boronic acid derivatives exhibit high inhibitory activity against serine β-lactamases, making them valuable in combating antibiotic resistance .

Synthesis and Applications

The synthesis of this compound derivatives often involves methods like the Wittig reaction , which allows for the introduction of various functional groups that can enhance biological activity. This versatility makes this compound a useful scaffold in medicinal chemistry.

| Synthesis Method | Description | Biological Application |

|---|---|---|

| Wittig Reaction | Used to create pinacolylboronate derivatives | Modulation of TGF-beta signaling |

| This compound Rearrangement | Converts this compound into ketones | Anticancer and antimicrobial agents |

Recent Advances

Recent developments in synthetic methodologies have expanded the applications of this compound derivatives:

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during Pinacol synthesis to achieve high yield and purity?

- Methodological Answer : Key parameters include solvent polarity (e.g., aqueous vs. anhydrous conditions), temperature control (e.g., reflux vs. room temperature), and purification techniques (e.g., recrystallization vs. column chromatography). Referencing established protocols for this compound synthesis (e.g., using 2,3-dimethyl-2,3-butanediol) ensures reproducibility. For example, ethanol-water mixtures are often used to enhance crystallization efficiency .

Q. How should researchers validate the structural integrity of this compound derivatives using spectroscopic methods?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm stereochemistry and functional groups, IR spectroscopy to identify hydroxyl stretches (~3200–3600 cm⁻¹), and mass spectrometry for molecular ion verification. Cross-referencing spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) resolves ambiguities .

Advanced Research Questions

Q. How can computational models resolve contradictions in reaction kinetics data for this compound rearrangements?

- Methodological Answer : When experimental rate constants conflict with theoretical predictions, employ density functional theory (DFT) to model transition states and compare activation energies. Validate models using isotopic labeling (e.g., ¹⁸O tracing) to track mechanistic pathways. Statistical tools like Monte Carlo simulations account for experimental noise .

Q. What strategies are effective for isolating the catalytic effects of Lewis acids in this compound coupling reactions?

- Methodological Answer : Design a controlled variable experiment where solvent, temperature, and substrate concentration remain constant while varying catalysts (e.g., BF₃ vs. AlCl₃). Use Arrhenius plots to compare activation energies and Hammett acidity functions to quantify catalyst strength. Replicate trials to minimize confounding variables .

Q. How can researchers address discrepancies between theoretical and experimental NMR data for this compound derivatives?

- Methodological Answer : Re-examine solvent effects (e.g., deuterated vs. non-deuterated solvents), ensure proper shimming and calibration during NMR acquisition, and validate computational parameters (e.g., solvent model in DFT). Cross-check with X-ray crystallography for absolute configuration confirmation .

Q. Data Analysis & Mechanistic Studies

Q. What statistical methods are optimal for analyzing competing pathways in this compound rearrangement kinetics?

- Methodological Answer : Apply multivariate regression to deconvolute contributions from acid concentration, temperature, and steric effects. Use Eyring-Polanyi equations to differentiate concerted vs. stepwise mechanisms. For conflicting data, perform Bayesian inference to weight evidence from prior studies .

Q. Which experimental techniques are pivotal for elucidating acid-catalyzed this compound rearrangement mechanisms?

- Methodological Answer : Employ in-situ FTIR to monitor intermediate formation, kinetic isotope effects (KIE) to identify rate-determining steps, and isotopic labeling (e.g., D₂O exchange) to track proton transfer pathways. Compare with computational transient kinetics simulations .

Q. Comparative & Reproducibility Studies

Q. How should researchers design experiments to benchmark new this compound synthesis methods against established protocols?

- Methodological Answer : Use a split-plot design to test variables (e.g., catalysts, solvents) systematically. Include internal standards (e.g., known yields of reference compounds) for calibration. Publish raw data and SOPs (Standard Operating Procedures) to enhance reproducibility .

Q. What criteria determine the choice of analytical techniques for quantifying this compound degradation products?

- Methodological Answer : Prioritize HPLC-MS/MS for sensitivity in trace analysis, GC-FID for volatile byproducts, and ²⁹Si NMR for silicon-containing derivatives. Validate methods using spiked recovery experiments and cross-lab collaborations to ensure accuracy .

Q. Literature & Hypothesis Development

Q. How can systematic reviews of this compound literature inform hypothesis generation for understudied derivatives?

- Methodological Answer : Conduct a meta-analysis of reaction databases (e.g., Reaxys, SciFinder) to identify gaps in substituent effects or catalytic systems. Use PICOT framework to structure questions:

- P (Population): this compound derivatives with electron-withdrawing groups.

- I (Intervention): Photocatalytic rearrangement.

- C (Comparison): Thermal vs. light-driven conditions.

- O (Outcome): Yield and regioselectivity.

- T (Time): Reaction duration optimization .

Propriétés

IUPAC Name |

2,3-dimethylbutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(2,7)6(3,4)8/h7-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDFJHOHABJVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058793 | |

| Record name | 2,3-Butanediol, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2,3-Butanediol, 2,3-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.5 [mmHg] | |

| Record name | 2,3-Butanediol, 2,3-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-09-5 | |

| Record name | Pinacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PINACOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Butanediol, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pinacol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527QE7I5CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.